1-(1-丙基哌啶-4-基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

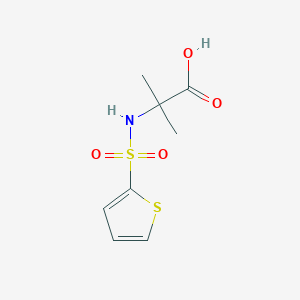

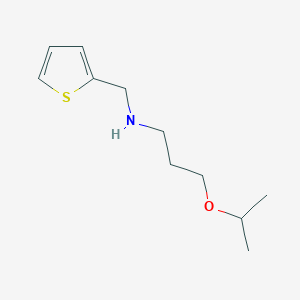

The compound "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is a piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. Piperidine carboxylic acids are of particular interest due to their potential as simplified oligosaccharide analogues and their ability to inhibit glycosidases, as explored in the combinatorial chemistry of piperidine-based carbohydrate mimics .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, was traditionally a six-stage process but has been simplified through a novel method involving the catalytic hydrogenation of pyrrolylpyridine . Although the specific synthesis of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction and computational calculations. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing an orthorhombic space group and a chair conformation of the piperidine ring with the carboxyl group in the equatorial position . These structural insights are crucial for understanding the chemical behavior and potential interactions of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of 2,4-piperidinedione-3-carboxylic acid ester, for instance, has been studied, showing potential in the synthesis of compounds with pharmacological interest . The elimination kinetics of related compounds, such as ethyl piperidine-3-carboxylate, have also been investigated, providing insights into their stability and decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of 4-carboxypiperidinium chloride revealed specific hydrogen bonding patterns and electrostatic interactions within the crystal structure . Additionally, the spectroscopic studies of piperidine-4-carboxylic acid complexes have provided detailed interpretations of their vibrational spectra, which are indicative of their physical and chemical properties .

科学研究应用

合成和抗菌评价:Aziz‐ur‐Rehman 等人 (2017) 的一项研究重点介绍了哌啶类化合物的合成,包括 1-(4-{[(5-取代-1,3,4-恶二唑-2-基) 硫代]甲基}苯磺酰)-4-甲基哌啶。这些化合物经过结构阐明并对其抗菌特性进行了评估,显示出有价值的结果 (Aziz‐ur‐Rehman 等,2017)。

寡糖模拟物中的组合化学:Elisabeth Byrgesen 等人 (1997) 对哌啶羧酸(包括 4-羟基哌啶-3-羧酸)进行了研究。这项研究涉及在固相合成中偶联这些酸以形成简化的寡糖类似物,采用拆分和混合合成方法创建小型组合库。然后将这些库筛选为糖苷酶的抑制剂 (Byrgesen 等,1997)。

化学合成和反应性研究:Yan 和 Khoo (2005) 的研究重点是 3-(哌啶-1-基)丙酸与三苯基锡氯化物之间的加合物形成。这项研究探索了所得化合物的分子结构和反应性,提供了对哌啶衍生物化学性质的见解 (Yan & Khoo,2005)。

气相消除动力学:Monsalve 等人 (2006) 的一项研究调查了哌啶-3-羧酸乙酯及其相关化合物的汽相消除动力学。这项研究提供了有关这些化合物在不同温度和压力条件下的化学行为的宝贵数据,有助于我们了解它们的稳定性和反应性 (Monsalve 等,2006)。

新型哌啶衍生物的合成:Ibenmoussa 等人的工作 (1998) 涉及哌啶二酮衍生物的合成和结构测定,包括 1-苄基-2,4-哌啶二酮-3-羧酸。这些化合物已被探索其在合成天然产物和具有药理学意义的化合物中的潜力 (Ibenmoussa 等,1998)。

作用机制

未来方向

属性

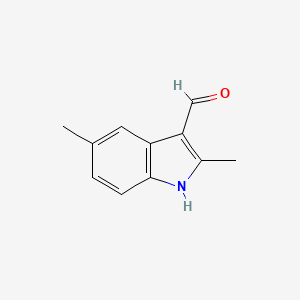

IUPAC Name |

1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18/h12-13H,2-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRSRWZRQUUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248902 |

Source

|

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883546-29-0 |

Source

|

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)